Borapetoside B

Hypoglycemic Activity Stereochemistry-Activity Relationship In Vivo Efficacy

Borapetoside B (CAS 104901-05-5) is a clerodane furanoditerpene glycoside and validated species-specific marker for Tinospora crispa authentication. Its 8S-chirality renders it inactive in hypoglycemic assays, providing a critical negative control. Procure this reference standard for HPTLC/UHPLC-UV-MS workflows. Available at ≥98% purity.

Molecular Formula C27H36O12
Molecular Weight 552.6 g/mol
Cat. No. B561149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorapetoside B
Molecular FormulaC27H36O12
Molecular Weight552.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1
InChIKeyXUOAZZCHOKUHCF-FVAQCFFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Borapetoside B for Research Procurement: A Diterpene Glycoside Reference Standard and Differentiation Marker for Tinospora Species Authentication


Borapetoside B is a clerodane furanoditerpene glycoside [1] isolated primarily from the stems of *Tinospora crispa* (Menispermaceae) [2], though also reported from *Tinospora tuberculata* [3] and *Tinospora rumphii* [4]. With a molecular formula of C₂₇H₃₆O₁₂ and molecular weight of 552.57 g/mol [5], this compound serves a dual role in research: as a validated chemical marker for species authentication in quality control workflows, and as a structurally defined probe for investigating stereochemistry-dependent bioactivity within the borapetoside class.

Borapetoside B Procurement: Why Other Borapetosides or Furanoditerpenes Cannot Be Substituted


Generic substitution among borapetosides (A, B, C, F) or furanoditerpenes from *Tinospora* species fails due to three documented points of divergence: stereochemistry-dependent bioactivity [1], species-specific distribution [2], and differential hepatotoxicity risk profiles . Borapetoside B possesses 8*S*-chirality, rendering it inactive in hypoglycemic assays where 8*R*-configured borapetosides A and C are active [1]. It is present exclusively in *T. crispa* (and select related species), enabling its use as an authentication marker to distinguish *T. crispa* from *T. sinensis* and *T. cordifolia* [2]. Furthermore, while *T. crispa* crude extracts have been associated with hepatotoxicity in human case reports, purified borapetoside B has demonstrated no hepatotoxicity in murine studies at 500 mg/kg . These orthogonal differences in bioactivity, distribution, and safety necessitate compound-specific sourcing rather than class-level substitution.

Borapetoside B Quantitative Evidence: Differentiated Performance Against Comparator Compounds in Hypoglycemic, Hepatotoxicity, and Authentication Assays


Borapetoside B Hypoglycemic Inactivity: Stereochemistry-Dependent Differentiation from Borapetosides A and C

In a direct head-to-head in vivo comparison, borapetoside B demonstrated no significant hypoglycemic activity, whereas borapetoside A and borapetoside C showed significant plasma glucose lowering at 5 mg/kg i.p. in both normal and streptozotocin-induced type 1 diabetic mice [1][2]. The inactivity of borapetoside B is structurally attributed to its 8S-chirality; active borapetosides A and C possess 8R-chirality [3].

Hypoglycemic Activity Stereochemistry-Activity Relationship In Vivo Efficacy Type 1 Diabetes Model

Borapetoside B as a Species-Specific Authentication Marker: Differentiating Tinospora crispa from T. sinensis and T. cordifolia

In a comparative HPTLC analysis of authenticated plant materials and dietary supplements, borapetoside B was detected exclusively in *Tinospora crispa* samples and not in *T. sinensis* or *T. cordifolia*, establishing it as a species-specific marker [1][2]. Tinosineside A, by contrast, was characteristic for *T. sinensis* authentication [2]. This species-exclusive presence enables definitive identification of *T. crispa* materials and detection of adulteration or substitution.

Quality Control Authentication Marker HPTLC Species Differentiation

Borapetoside B Hepatotoxicity Safety Profile: No Observed Hepatotoxicity at 500 mg/kg in Murine Model

In a 21-day murine study evaluating the hepatotoxic potential of isolated borapetosides, mice dosed with borapetoside B (500 mg/kg body weight) showed normal alanine aminotransferase (ALT) levels and unaltered liver histopathology . This finding contrasts with human case reports of hepatotoxicity associated with *T. crispa* crude extracts, suggesting that the isolated compound does not contribute to the observed hepatotoxic effects of the whole plant material [1].

Hepatotoxicity Safety Assessment In Vivo Toxicology ALT

Borapetoside B Derivative (6′-O-Lactoylborapetoside B) DPP-4 Inhibitory Potential: In Silico Comparison with Alogliptin

In an in silico molecular docking study evaluating *Tinospora crispa* constituents as DPP-4 inhibitors, the borapetoside B derivative 6′-O-lactoylborapetoside B demonstrated a lower rerank score (−106.51 kcal/mol) compared to the reference DPP-4 inhibitor alogliptin (−96.02 kcal/mol), indicating stronger predicted binding affinity [1]. Molecular dynamics simulation over 100 ns confirmed stable binding with RMSD < 3Å [1]. Orthogonal projection to latent structure (OPLS) analysis further identified this derivative as the constituent most correlated with DPP-4 inhibitory activity [1].

DPP-4 Inhibition Molecular Docking In Silico Screening Type 2 Diabetes

Borapetoside B as a Validated Quantitative Marker: UHPLC-UV-MS Method Performance Metrics

A validated UHPLC-UV-MS method for quantitating borapetosides B, C, and F in *Tinospora* species achieved intra-day RSD of 0.9–6.8% and inter-day RSD of 1.2–9.1% for replicates, with recovery of 97–103% [1]. Limits of detection ranged from 0.3 to 10 μg/mL [1]. The method successfully identified two mislabeled dietary supplements among 34 analyzed samples [1], demonstrating the practical utility of borapetoside B as a robust quantitative marker.

UHPLC-UV-MS Method Validation Quantitation Quality Control

Borapetoside B Optimal Application Scenarios in Research and Quality Control


Authentication of Tinospora crispa Raw Materials and Dietary Supplements

Borapetoside B serves as a species-specific marker to authenticate *T. crispa* materials and detect adulteration with *T. sinensis* or *T. cordifolia* [1]. Laboratories conducting identity testing or quality control of *Tinospora*-containing products should include borapetoside B as a reference standard in HPTLC or UHPLC-UV-MS workflows. The validated method with intra-day RSD ≤ 6.8% and recovery 97–103% [2] provides a robust analytical framework for routine compliance testing.

Structural Probe for Stereochemistry-Activity Relationship Studies in Furanoditerpenes

Borapetoside B, with its unique 8S-chirality and documented inactivity in hypoglycemic assays [3], is an ideal negative control or structural comparator for investigating the stereochemical determinants of bioactivity in furanoditerpenes. Researchers studying glucose regulation mechanisms can use borapetoside B to validate that observed effects are 8R-stereochemistry-dependent, as demonstrated by the contrasting activities of borapetosides A (8R, active) and B (8S, inactive) [3].

Safety Assessment Reference Compound for Tinospora-Derived Natural Products

Given the absence of hepatotoxicity observed for purified borapetoside B at 500 mg/kg in murine models , this compound can be employed as a non-hepatotoxic reference in studies evaluating the safety profiles of *Tinospora* extracts or other furanoditerpenes. Its use as a benchmark enables researchers to dissociate compound-specific effects from the hepatotoxic potential associated with crude *T. crispa* plant material [4].

Scaffold for DPP-4 Inhibitor Development and In Silico Screening

The borapetoside B derivative 6′-O-lactoylborapetoside B has demonstrated promising in silico DPP-4 inhibitory potential, with predicted binding superior to alogliptin (−106.51 vs −96.02 kcal/mol) and stable MD binding (RMSD < 3Å) [5]. Researchers engaged in computational drug discovery or natural product-based antidiabetic agent development can utilize borapetoside B and its lactoyl derivatives as starting scaffolds for further optimization and in vitro validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Borapetoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.